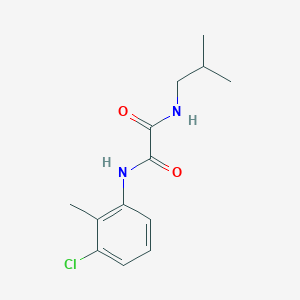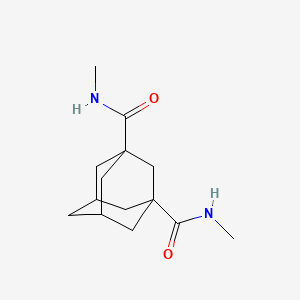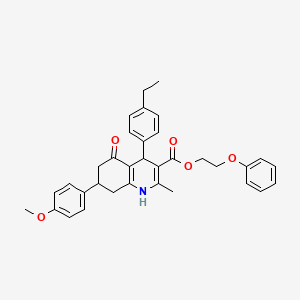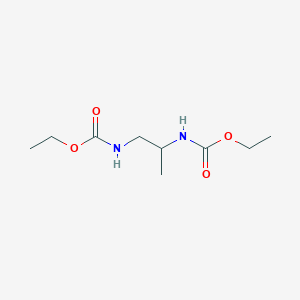
N-(3-chloro-2-methylphenyl)-N'-isobutylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-isobutylethanediamide, commonly known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
作用機序
CI-994 exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and the inhibition of HDACs leads to an increase in histone acetylation, resulting in the activation of tumor suppressor genes and the repression of oncogenes. CI-994 also inhibits the activity of other non-histone proteins, such as transcription factors, leading to the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, CI-994 has been shown to improve cognitive function in animal models of neurological disorders, such as Huntington's disease and Alzheimer's disease. It has also been shown to inhibit the replication of herpes simplex virus and cytomegalovirus.
実験室実験の利点と制限
One of the advantages of CI-994 is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer agents. It also has a broad range of therapeutic applications, including neurological disorders and viral infections. However, one of the limitations of CI-994 is its potential toxicity, which may limit its clinical use. It also has poor solubility, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on CI-994. One of the areas of interest is the development of more potent and selective N-(3-chloro-2-methylphenyl)-N'-isobutylethanediamide based on the structure of CI-994. Another area of interest is the investigation of the combination therapy of CI-994 with other anticancer agents, such as immunotherapy and targeted therapy. The potential use of CI-994 in the treatment of viral infections, such as COVID-19, is also an area of interest. Furthermore, the investigation of the potential use of CI-994 in the treatment of other diseases, such as metabolic disorders and autoimmune diseases, is an area of future research.
Conclusion:
In conclusion, CI-994 is a promising compound that has shown potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the modulation of various cellular processes. Although it has several advantages, such as potent anticancer activity and broad therapeutic applications, it also has limitations, such as potential toxicity and poor solubility. Future research on CI-994 may lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
CI-994 can be synthesized through a multi-step process involving the reaction of 3-chloro-2-methylbenzoyl chloride with isobutylamine, followed by the reaction with ethylenediamine. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
CI-994 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, including leukemia, lymphoma, and solid tumors. It has also been investigated for its potential to treat neurological disorders, such as Huntington's disease, Alzheimer's disease, and Parkinson's disease. In addition, CI-994 has been studied for its antiviral activity against herpes simplex virus and cytomegalovirus.
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)7-15-12(17)13(18)16-11-6-4-5-10(14)9(11)3/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFENODYAUDBCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(2-methylpropyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)


![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
